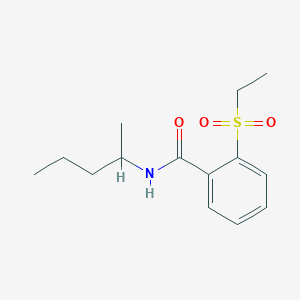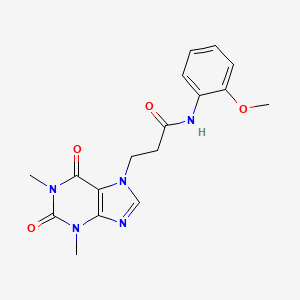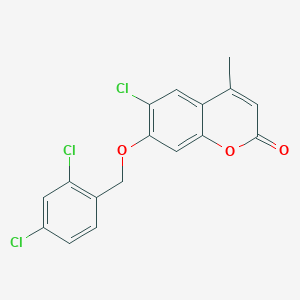![molecular formula C21H14O4 B14957892 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate typically involves the reaction of 2-oxo-2H-chromene derivatives with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .
類似化合物との比較
Similar Compounds
Methyl (2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxyacetate: Similar in structure but with a methyl group instead of an acetate group.
Ethyl (2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxyacetate: Similar in structure but with an ethyl group instead of an acetate group.
Uniqueness
2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate is unique due to its specific acetate functional group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials.
特性
分子式 |
C21H14O4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
(2-oxo-4-phenylbenzo[h]chromen-7-yl) acetate |
InChI |
InChI=1S/C21H14O4/c1-13(22)24-19-9-5-8-16-15(19)10-11-17-18(12-20(23)25-21(16)17)14-6-3-2-4-7-14/h2-12H,1H3 |
InChIキー |
IORREJMDMAZPMP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14957823.png)

![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)

![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)

![methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14957853.png)

![1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)
![N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14957884.png)


![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
